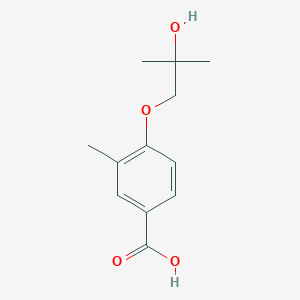

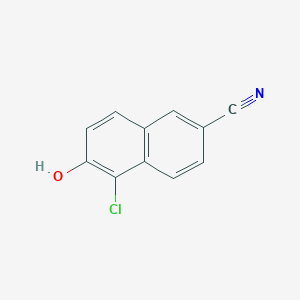

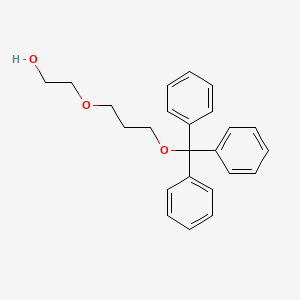

![molecular formula C11H15N5O B1473630 (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine CAS No. 1034769-58-8](/img/structure/B1473630.png)

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine

Descripción general

Descripción

This compound is a type of pyrazolopyridine, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The average weight of this compound is 312.166 and its chemical formula is C11H14BrN5O . It belongs to the class of organic compounds known as pyrazolopyridines .Aplicaciones Científicas De Investigación

-

Biomedical Applications

- Field : Biomedical Research

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : The biomedical applications of these compounds are diverse, but the specific results or outcomes were not detailed in the source .

-

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

- Field : Organic Chemistry

- Application Summary : Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The advantages and drawbacks of each synthetic method were considered, but specific results or outcomes were not detailed in the source .

-

Tropomyosin Receptor Kinases (TRKs) Inhibition

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized for the purpose of inhibiting TRKs, which are associated with the proliferation and differentiation of cells .

- Methods of Application : The synthesis of these derivatives was based on scaffold hopping and computer-aided drug design .

- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

-

Pharmaceutical Applications

- Field : Pharmaceutical Research

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in more than 5500 references (including nearly 2400 patents) .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : The pharmaceutical applications of these compounds are diverse, but the specific results or outcomes were not detailed in the source .

-

Cancer Research

- Field : Cancer Research

- Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized for the purpose of inhibiting Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

- Methods of Application : The synthesis of these derivatives was based on scaffold hopping and computer-aided drug design .

- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

-

Pharmaceutical Applications

- Field : Pharmaceutical Research

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in more than 5500 references (including nearly 2400 patents) .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results or Outcomes : The pharmaceutical applications of these compounds are diverse, but the specific results or outcomes were not detailed in the source .

-

Cancer Research

- Field : Cancer Research

- Application Summary : Pyrazolo[3,4-b]pyridine derivatives have been synthesized for the purpose of inhibiting Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

- Methods of Application : The synthesis of these derivatives was based on scaffold hopping and computer-aided drug design .

- Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

Propiedades

IUPAC Name |

[4-(1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c12-5-8-7-16(3-4-17-8)10-1-2-13-11-9(10)6-14-15-11/h1-2,6,8H,3-5,7,12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYDQMZVSQURKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=C3C=NNC3=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739941 | |

| Record name | 1-[4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine | |

CAS RN |

1034769-58-8 | |

| Record name | 1-[4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

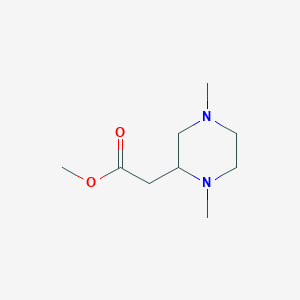

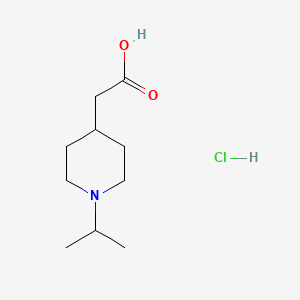

![4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol](/img/structure/B1473553.png)

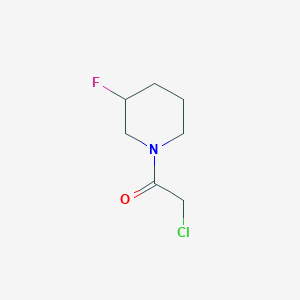

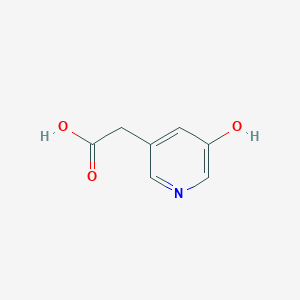

![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)

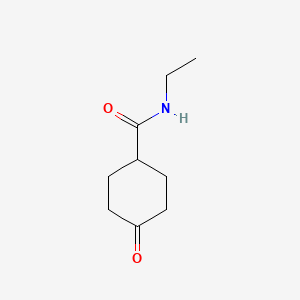

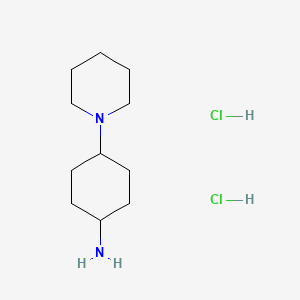

![2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride](/img/structure/B1473568.png)